molecular formula C18H17ClN4O2S B6452118 6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548980-15-8

6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No. B6452118
CAS RN: 2548980-15-8
M. Wt: 388.9 g/mol
InChI Key: LCMJBMGRYGZECP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole, a pyridine, and a sulfonyl group. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen . Pyridine is a six-membered aromatic heterocycle with one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom .


Molecular Structure Analysis

The aromatic rings in the compound (pyrrole and pyridine) are likely to contribute to its stability. The lone pair of electrons on the nitrogen atom in the pyridine ring is not part of the aromatic system and does not affect the pi electron count .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the sulfonyl group. The nitrogen in the pyrrole and pyridine rings can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings could contribute to its stability and the sulfonyl group could affect its reactivity .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and viruses. While the exact mechanism remains unclear, their potential as antimicrobial agents warrants further investigation .

Anti-Inflammatory Potential

The pyrrolopyrazine scaffold has been explored for its anti-inflammatory effects. Researchers have identified compounds with anti-inflammatory properties, which could be valuable in treating inflammatory diseases .

Antiviral Properties

Certain pyrrolopyrazine derivatives exhibit antiviral activity. Although the precise mode of action is not fully understood, these compounds may hold promise in combating viral infections .

Antioxidant Capacity

Pyrrolopyrazines have been investigated for their antioxidant properties. These molecules may help protect cells from oxidative stress and contribute to overall health .

Antitumor Potential

The 5H-pyrrolo[2,3-b]pyrazine derivatives, derived from this scaffold, show kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, including those related to cancer. Thus, these compounds could be relevant in cancer therapy .

Drug Discovery Research

The pyrrolopyrazine structure serves as an attractive scaffold for drug discovery. Medicinal chemists can explore modifications to enhance specific activities or develop novel leads for various diseases .

In addition to these six applications, it’s essential to note that pyridine-containing compounds, such as those found in this molecule, have also gained attention for their diverse medicinal attributes, including anticancer properties . Furthermore, the pyrrole subunit, present in the compound, has been utilized in various therapeutically active molecules, including antitumor agents .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Compounds with similar structures are used in various fields, including medicinal chemistry .

properties

IUPAC Name

6-[1-(2-chlorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-15-3-1-2-4-17(15)26(24,25)23-8-7-14-11-22(12-16(14)23)18-6-5-13(9-20)10-21-18/h1-6,10,14,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJBMGRYGZECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

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